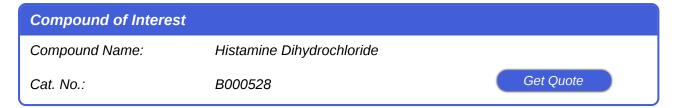


Physicochemical Properties of Histamine Dihydrochloride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **histamine dihydrochloride**. The information is curated to support research, development, and formulation activities involving this critical biogenic amine. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for key analytical methods are also provided, alongside visual representations of relevant biological signaling pathways.

Chemical and Physical Properties

Histamine dihydrochloride is the salt form of histamine, an organic nitrogen compound involved in local immune responses, regulation of physiological functions in the gut, and as a neurotransmitter.[1] The dihydrochloride salt exhibits distinct physicochemical characteristics crucial for its handling, formulation, and biological activity.



Property	Value	Reference
Chemical Name	2-(1H-imidazol-5- yl)ethanamine;dihydrochloride	[2]
Molecular Formula	C5H11Cl2N3	[1]
Molecular Weight	184.07 g/mol	[1]
Appearance	White to off-white crystalline powder	
Melting Point	249-252 °C	

Solubility Profile

The solubility of **histamine dihydrochloride** is a critical parameter for its use in in vitro and in vivo studies, as well as for formulation development.

Solvent	Solubility	Reference
Water	100 mg/mL (543.27 mM)	[1]
Methanol	Very soluble	[3]
Ethanol	Soluble	[3]
DMSO	100 mg/mL (543.27 mM)	[1]

Acidity and pKa

The ionization state of histamine is crucial for its receptor binding and physiological activity. Histamine has two basic centers: the aliphatic amino group and the imidazole ring nitrogen.[4] The pKa values determine the extent of protonation at physiological pH.

Ionizable Group	pKa Value	Reference
Imidazole Ring Nitrogen	~5.8 - 6.04	[4][5]
Aliphatic Amino Group	~9.4 - 9.75	[4][5]



At physiological pH (7.35-7.45), the aliphatic amino group (pKa ~9.4) is predominantly protonated, while the imidazole ring (pKa ~5.8) is largely unprotonated, resulting in a singly charged cation.[4]

Stability and Storage

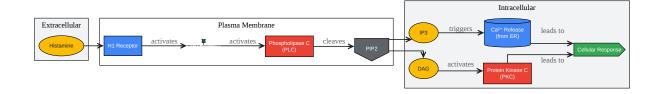
Proper storage is essential to maintain the integrity of **histamine dihydrochloride**. It should be stored at 4°C in a sealed container, away from moisture and strong oxidizing agents.[1] For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Aqueous solutions should be protected from light.[6]

Histamine Signaling Pathways

Histamine exerts its biological effects by binding to four distinct G protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄. The H₁ and H₂ receptors are particularly well-characterized and are associated with distinct signaling cascades.

Histamine H₁ Receptor Signaling Pathway

The H₁ receptor is coupled to the Gq family of G proteins.[7] Activation of the H₁ receptor by histamine initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[7] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[8]



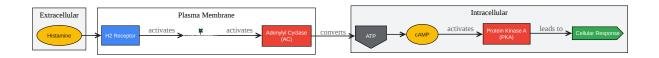
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Histamine H₁ Receptor Signaling Pathway

Histamine H₂ Receptor Signaling Pathway

The H₂ receptor is coupled to the Gs family of G proteins.[9] Upon activation by histamine, the Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][10] cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[9][10]



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Histamine H2 Receptor Signaling Pathway

Experimental Protocols Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound.



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Shake-Flask Solubility Determination Workflow

Methodology:



- Preparation: Add an excess amount of histamine dihydrochloride to a known volume of the desired solvent (e.g., purified water, buffer) in a sealed container.
- Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).[11]
- Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation or filtration.[12]
- Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the analytical range of the chosen quantification method.
- Quantification: Determine the concentration of histamine dihydrochloride in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or liquid chromatography-mass spectrometry (LC-MS).[12]
- Calculation: Calculate the solubility by taking into account the dilution factor.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.

Methodology:

- Sample Preparation: Ensure the histamine dihydrochloride sample is dry and finely powdered.[13] Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.[13]
- Apparatus Setup: Place the capillary tube into a melting point apparatus.[13]
- Heating: Heat the sample at a controlled rate. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (e.g., 1-2°C per minute) near the melting point to ensure accuracy.[14]
- Observation: Observe the sample through the apparatus's viewing lens.



 Melting Range Determination: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting).[14] This range represents the melting point.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.

Methodology:

- Preparation of Solutions:
 - Prepare a standard solution of histamine dihydrochloride of known concentration (e.g., 1 mM) in purified water.[15]
 - Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[15]
 - Use an electrolyte solution (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[15]
- Apparatus Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[15]
- Titration Procedure:
 - Place a known volume of the histamine dihydrochloride solution into a beaker with a magnetic stirrer.
 - Immerse the calibrated pH electrode into the solution.
 - To determine the pKa of the imidazole ring, titrate with the standardized NaOH solution. To
 determine the pKa of the aliphatic amino group, first, acidify the solution with the HCl
 solution and then titrate with the NaOH solution.
 - Add the titrant in small, precise increments, and record the pH after each addition,
 allowing the reading to stabilize.[16]



- Data Analysis:
 - Plot the pH values against the volume of titrant added to generate a titration curve.
 - The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.[16]

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